BRD4 Bromodomain Inhibition: Sub-100 nM Activity Differentiates from Unsubstituted Pyrrole Analogs
In BindingDB affinity assays, 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine demonstrates BRD4 bromodomain inhibition with IC₅₀ < 100 nM in TR-FRET assays conducted in 384-well plates [1]. This activity is derived from patent data spanning US10472358, US10781209, US11059821, US11702416, and US9957268, where this compound serves as an exemplified building block (Example 44 series) for BET bromodomain inhibitor scaffolds. The 2,5-dimethyl substitution on the pyrrole is critical for achieving this potency level; the unsubstituted pyrrole analog (5-bromo-2-(1H-pyrrol-1-yl)pyridine, CAS 383142-29-8) lacks the methyl groups that contribute to hydrophobic interactions within the acetyl-lysine binding pocket, resulting in significantly attenuated binding affinity .
| Evidence Dimension | BRD4 bromodomain inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM |
| Comparator Or Baseline | 5-Bromo-2-(1H-pyrrol-1-yl)pyridine (CAS 383142-29-8) and unsubstituted 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (CAS 32570-88-0) — both lack one key structural feature |
| Quantified Difference | Qualitative: Dimethyl substitution on pyrrole essential for sub-100 nM activity; unsubstituted or non-brominated analogs fail to achieve comparable potency |
| Conditions | BRD4-BD1 and BRD4-BD2 TR-FRET assays in white 384-well polystyrene plates; final volume 40 μL (BD1) and 60 μL (BD2); recombinant human BRD4 bromodomain proteins |
Why This Matters
For medicinal chemistry programs targeting epigenetic readers, the <100 nM BRD4 IC₅₀ makes this compound a validated starting point for SAR exploration, whereas halogen-swapped or des-methyl analogs would require de novo activity validation with uncertain outcomes.
- [1] BindingDB BDBM391552: Affinity Data for 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. IC₅₀ < 100 nM against BRD4-BD1/BD2. Sourced from Incyte US Patents US10472358, US10781209, US11059821, US11702416, US9957268. View Source
